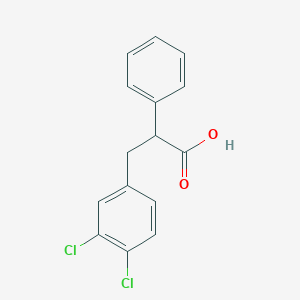![molecular formula C13H17NOS2 B13875900 2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one](/img/structure/B13875900.png)
2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one is a heterocyclic compound that features a thiazole ring fused with a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylthiophene with a thioamide in the presence of a cyclizing agent such as phosphorus pentasulfide. The reaction is carried out under reflux conditions in a suitable solvent like toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Various substituted thiazole derivatives
Applications De Recherche Scientifique
2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It is used in the development of organic semiconductors and conductive polymers, which are essential in electronic devices.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxamide are structurally similar and have applications in medicinal chemistry and materials science.
Uniqueness
2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one is unique due to its fused thiazole-thiophene ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Propriétés
Formule moléculaire |
C13H17NOS2 |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
2-ethyl-1-thieno[3,4-d][1,3]thiazol-2-ylhexan-1-one |
InChI |
InChI=1S/C13H17NOS2/c1-3-5-6-9(4-2)12(15)13-14-10-7-16-8-11(10)17-13/h7-9H,3-6H2,1-2H3 |
Clé InChI |
FOBVWXOQBOCHPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)C1=NC2=CSC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate](/img/structure/B13875819.png)
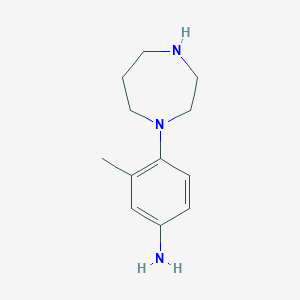
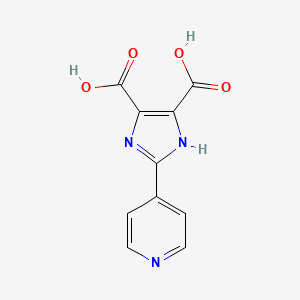
![2-(4-Aminophenyl)imidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13875835.png)


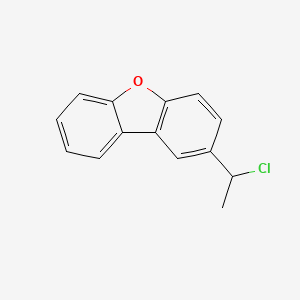
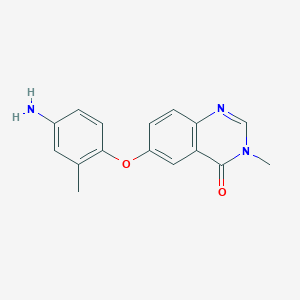
![4,6-dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13875873.png)
![1-[(3-Methyloxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B13875883.png)

amino]ethyl]-5-fluoroBenzenebutanoic acid](/img/structure/B13875892.png)
